molecular formula C16H19ClN6O2 B11291390 3-({4-[(3-chloro-4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol

3-({4-[(3-chloro-4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol

Cat. No.: B11291390
M. Wt: 362.81 g/mol
InChI Key: SBZHADPIEZTGRE-UHFFFAOYSA-N
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Description

3-({4-[(3-chloro-4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolopyrimidine core, which is often associated with biological activity, making it of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(3-chloro-4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol typically involves multiple steps:

    Formation of the Pyrazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyrimidine ring system.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines and suitable leaving groups.

    Attachment of the Chloromethoxyphenyl Group: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the chloromethoxyphenyl moiety.

    Final Functionalization: The propanol group is introduced through reduction or substitution reactions, depending on the starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-({4-[(3-chloro-4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may inhibit or modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-({4-[(3-chloro-4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol
  • 3-({4-[(3-chloro-4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)butan-1-ol

Uniqueness

Compared to similar compounds, 3-({4-[(3-chloro-4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol may exhibit unique biological activity due to the specific positioning of its functional groups. This can result in different binding affinities and selectivities for biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H19ClN6O2

Molecular Weight

362.81 g/mol

IUPAC Name

3-[[4-(3-chloro-4-methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol

InChI

InChI=1S/C16H19ClN6O2/c1-23-15-11(9-19-23)14(21-16(22-15)18-6-3-7-24)20-10-4-5-13(25-2)12(17)8-10/h4-5,8-9,24H,3,6-7H2,1-2H3,(H2,18,20,21,22)

InChI Key

SBZHADPIEZTGRE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NCCCO

Origin of Product

United States

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